molecular formula C15H19N3O2 B7345521 [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone

[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone

Cat. No. B7345521
M. Wt: 273.33 g/mol
InChI Key: USTAICJQEWHVEG-SFVWDYPZSA-N
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Description

[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of oxazolidinone and has been synthesized using various methods.

Scientific Research Applications

[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including epilepsy and anxiety disorders.

Mechanism of Action

The exact mechanism of action of [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This leads to an increase in the activity of the GABAergic system, resulting in the observed pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, leading to anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters, including glutamate and dopamine, which may contribute to its observed effects.

Advantages and Limitations for Lab Experiments

[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone. One area of interest is its potential as a treatment for neurological disorders, including epilepsy and anxiety disorders. It may also have applications in the development of new drugs for these conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of safer and more efficient methods for synthesizing this compound.

Synthesis Methods

[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone can be synthesized using various methods. One of the most commonly used methods involves the condensation of 5-methyl-3-phenyl-4H-1,2-oxazole-4-carboxylic acid with (S)-3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to obtain the final compound.

properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(14(19)18-8-7-12(16)10-18)9-13(17-20-15)11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3/t12-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTAICJQEWHVEG-SFVWDYPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CC[C@@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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